molecular formula C32H72Cl8N2Re2 B079007 Tetrabutylammonium octachlorodirhenate(III) CAS No. 14023-10-0

Tetrabutylammonium octachlorodirhenate(III)

Cat. No. B079007
CAS RN: 14023-10-0
M. Wt: 1141 g/mol
InChI Key: DSDHKKNVLJDBNO-UHFFFAOYSA-F
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Description

Tetrabutylammonium octachlorodirhenate(III), also known as {[CH3(CH2)3]4N}2Re2Cl8, is a chemical compound with the CAS number 14023-10-0 . It has a molecular weight of 1140.97 .


Molecular Structure Analysis

The molecular structure of Tetrabutylammonium octachlorodirhenate(III) is complex and involves interactions with other elements. X-ray crystal structure analysis has been used to study its structure .


Chemical Reactions Analysis

Tetrabutylammonium octachlorodirhenate(III) has been involved in reactions with 2-Oxocarboxylic Acid, resulting in the formation of a new Dirhenate (III) Complex .


Physical And Chemical Properties Analysis

Tetrabutylammonium octachlorodirhenate(III) is a blue-green powder or crystalline solid . It has a molecular weight of 1140.97 .

Scientific Research Applications

  • Catalysis and Chemical Reactions : Tetrabutylammonium salts have been used as catalysts in various chemical reactions. For instance, [Fe(III)(salophen)]Cl in molten tetrabutylammonium bromide is a cost-effective and efficient catalytic system for the electrophilic reaction of indole with carbonyl compounds, offering high conversions, short reaction times, and clean reaction profiles (Saeid-Nia & Sheikhshoaie, 2010). Similarly, a chromium(III) salophen bromide complex combined with tetrabutylammonium bromide catalyzes the reaction between terminal epoxides and carbon dioxide at ambient temperature, indicating potential applications in sustainable chemistry (Castro‐Osma, Lamb, & North, 2016).

  • Crystal Structure and Thermal Analysis : Studies on compounds like tri-tetrabutylammonium nonachlorobibismuthate(III) have contributed to understanding the crystal structure, thermal behavior, and dielectric properties of similar materials. These insights are valuable in materials science and engineering (Trigui et al., 2015).

  • Pharmaceutical and Medicinal Chemistry : Tetrabutylammonium salts are also used in pharmaceutical chemistry. For example, tetrabutylammonium valinate ionic liquid supported on superparamagnetic Fe3O4 nanoparticles was synthesized as a “quasi-homogeneous” catalyst for multi-component synthesis of pharmacologically relevant compounds (Rajesh, Divya, & Rawat, 2014).

  • Electrochemical Applications : Polarographic and voltammetric studies of tetrabutylammonium hexacyanoferrate(III) and similar compounds in non-aqueous solvents have provided valuable data for electrochemical applications, enhancing our understanding of redox behavior in various solvents (Messina & Gritzner, 1979).

  • Structural Chemistry : The study of compounds like tetrabutylammonium tetraphenylaurate(III) contributes to the understanding of molecular structures and bonding in organometallic chemistry, which is crucial for designing new materials and catalysts (Markwell, 1985).

Safety and Hazards

Tetrabutylammonium octachlorodirhenate(III) is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Safety measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

tetrabutylazanium;tetrachlororhenium(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDHKKNVLJDBNO-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72Cl8N2Re2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583461
Record name N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1141.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium octachlorodirhenate(III)

CAS RN

14023-10-0
Record name N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium octachlorodirhenate(III)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the δ → δ* electronic transition in studying Tetrabutylammonium octachlorodirhenate(III)?

A: The δ → δ* electronic transition observed in the visible region of the electronic spectra is crucial for understanding the structure of Tetrabutylammonium octachlorodirhenate(III) and similar dirhenium(III) halogenocarboxylates. This transition serves as a fingerprint for the presence of a Re-Re quadruple bond within the compound. By analyzing the specific absorption maxima corresponding to this transition, researchers can determine the structural type of the dirhenium(III) complex. [, ]

A: While the provided abstracts don't directly delve into Tetrabutylammonium octachlorodirhenate(III)'s crystal structure, they highlight the study of Tetrabutylammonium octabromodirhenate(III)'s crystal structure, which belongs to the P2 1 /n space group []. This information is relevant because studying the crystallographic data of analogous compounds, like the bromo- counterpart, can offer valuable insights into the potential structure and packing arrangement of Tetrabutylammonium octachlorodirhenate(III). This understanding can further elucidate its properties and reactivity.

Q2: Can you explain the interaction of Tetrabutylammonium octachlorodirhenate(III) with methionine?

A: Research indicates that Tetrabutylammonium octachlorodirhenate(III), a dirhenium(III) compound, interacts with the proteinogenic amino acid methionine []. This interaction leads to the formation of a complex compound, cis-[Re2(Met)2Cl4⋅2CH3CN]Cl2, where the carboxyl group of methionine coordinates to the Re2 6+ cluster in a bridging fashion. This interaction is evidenced by infrared spectroscopy, showing characteristic bands of methionine and stretching vibrations of the protonated + NH3-group. []

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